Product packaging for Capcure 3-800LC(Cat. No.:CAS No. 107231-36-7)

Capcure 3-800LC

Cat. No.: B1167385
CAS No.: 107231-36-7
Attention: For research use only. Not for human or veterinary use.
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Description

Capcure® 3-800LC by Huntsman is a mercaptan-terminated (-SH) curing agent and accelerator designed for epoxy resin formulations in scientific and industrial research . It is particularly valued for imparting rapid-cure characteristics to epoxy resins, even at low temperatures and in thin-film applications, making it an essential tool for researchers developing fast-setting adhesives . Its mechanism of action involves the terminal thiol (-SH) groups reacting with epoxy resins, a process that can be significantly accelerated when the agent is used in combination with other curing agents such as amines, polyamides, and amidoamines . This synergistic effect allows for precise control over cure kinetics in experimental settings. Primary research applications include the formulation and testing of specialized adhesives, such as road marker adhesives and various industrial adhesives, as well as uses in jewelry and craft adhesive cure protocols . The product exhibits excellent color and low toxicity, which are beneficial properties for numerous experimental outcomes . From a handling perspective, it has a viscosity range of 10,000 - 16,000 cP at 25°C (Brookfield) and a shelf life of 24 months, ensuring consistent performance in research workflows . Capcure 3-800LC is For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

107231-36-7

Molecular Formula

C98H138N26O29S

Synonyms

Capcure 3-800LC

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Capcure 3 800lc Analogs

The synthesis of mercaptan-terminated polymers, including those analogous to Capcure 3-800LC, typically involves reactions that introduce thiol groups onto a polymer backbone. For this compound specifically, the chemical structure is understood to be derived from the reaction products of pentaerythritol (B129877), propoxylated compounds, and 1-chloro-2,3-epoxypropane (epichlorohydrin) with hydrogen sulfide (B99878). wikipedia.orgfishersci.pt

A common approach for synthesizing polythiols involves the reaction of hydrogen sulfide or organic dithiols with polyglycidyl compounds. nih.gov Polyglycidyl amines, for instance, can react with hydrogen sulfide to yield polythiols. nih.gov The preparation of polyglycidyl amines is a known process in the field. nih.gov

Another synthetic route to polythiols involves the reaction of polyols or hydroxylated halides with sulfur-containing reagents like hydrogen sulfide, sodium hydrosulfide, or sodium sulfide. atamankimya.com For example, a method describes the reaction of 2-mercaptoethanol (B42355) with an epihalohydrin to form a polyalcohol compound, which is then reacted with thiourea (B124793) in the presence of hydrogen chloride to obtain an isothiuronium (B1672626) salt. fishersci.at Hydrolysis of the isothiuronium salt yields the polythiol compound. fishersci.at

Polythiols can also be synthesized through the reaction of polyenes via sulphydration reactions, which can be carried out under radical or acid catalytic conditions. wikipedia.org The reaction conditions, such as temperature, can be adjusted based on the nature of the reactants, solvents, and catalysts used. wikipedia.org

Alternative methods include the reaction of pentaerythritol with mercaptan acid compounds like thioglycolic acid or β-mercaptopropionic acid, followed by a chain extension reaction with an epoxy resin. fishersci.fichemistrylearner.com For instance, a polythiol curing agent was prepared by mixing pentaerythritol, thioglycolic acid, p-toluenesulfonic acid, and a solvent, followed by an esterification reaction and subsequent chain extension with epoxy resin. fishersci.fi Similarly, a method using sorbitol and mercaptoacetic acid followed by chain extension with epoxy resin has been reported. chemistrylearner.com

The choice of precursors and synthetic route influences the structure and properties of the resulting polythiol, allowing for the design of analogs with varied functionalities and performance characteristics as epoxy curing agents.

Purification and Isolation Methodologies for Capcure 3 800lc

Following synthesis, the isolation and purification of polythiols, including those relevant to Capcure 3-800LC, are crucial steps to obtain a product suitable for use as a curing agent. The specific methodologies employed can vary depending on the synthetic route and the nature of the impurities present.

General methods for isolating polythiol mixtures from the reaction medium include evaporation or distillation of the solvent, which can be performed at atmospheric pressure or under reduced pressure. wikipedia.orgfishersci.fichemistrylearner.com Reduced pressure distillation can be used after esterification reactions involving polyols and mercaptan acids to remove liquid components. fishersci.fichemistrylearner.com

Purification of polythiols can be achieved through various conventional methods. These include treatment with ion exchange resins, filtration through activated carbon, diatomaceous earth, or zeolites. wikipedia.org Washing with different solvents, such as acid, base, or water, can also be employed to remove impurities. atamankimya.com

For removing mercaptans and other sulfur compounds, techniques developed in petroleum refining can offer insights. These methods include extraction using solutions containing solutizers like potassium isobutyrate and sodium cresylate in caustic soda. fishersci.no Molecular sieves, particularly Type 13X, are effective adsorbents for removing polar compounds like mercaptans from various streams. fishersci.nofishersci.ca The adsorbed contaminants can be removed from the molecular sieves by purging with a gas stream at elevated temperatures. fishersci.nofishersci.ca

Chemical scavengers can also be used to react with and convert mercaptans into less objectionable compounds. epa.govwikipedia.org Oxidation using strong reagents like sodium hypochlorite, oxygen, and hydrogen peroxide is another approach for mercaptan removal and purification. epa.govwikipedia.org Clay treatment is also practiced for removing impurities like resins and color bodies. fishersci.no

In some synthetic procedures for polythiols, purification steps may involve simple precipitation or extraction. fishersci.be Acid washing, such as with hydrochloric acid, has also been described as a purification step for polythiol compounds. fishersci.at

Mechanistic Investigations of Curing Reactions Involving Capcure 3 800lc

Thiol-Epoxy Reaction Mechanisms

The reaction between thiol groups (-SH) and epoxy rings is a well-established click-type reaction, characterized by its selectivity and efficiency under appropriate conditions. fishersci.ca In the context of curing agents such as Capcure 3-800LC with epoxy resins, this reaction is central to network formation.

Nucleophilic Addition Pathways of Thiol to Epoxy

The primary pathway for the thiol-epoxy reaction involves the nucleophilic attack of a thiolate anion (RS⁻) on the carbon atom of the epoxy ring that is less sterically hindered. wikipedia.org This attack results in the opening of the epoxy ring and the formation of a new carbon-sulfur bond and an alkoxide anion. wikipedia.org Subsequently, the alkoxide anion rapidly abstracts a proton from a thiol group or other protic species present in the system, regenerating a thiolate anion and forming a β-hydroxythioether linkage, which is the characteristic product of the thiol-epoxy addition. wikipedia.orgfishersci.ca This process propagates the chain reaction.

In the presence of tertiary amine catalysts, the reaction is initiated by the deprotonation of the thiol group by the amine, generating the highly nucleophilic thiolate anion. wikipedia.orgfishersci.cafishersci.iewikipedia.orgfishersci.cawikipedia.org

Role of Amine Catalysts in Thiol-Epoxy Curing

Amine catalysts play a crucial role in facilitating the thiol-epoxy curing reaction, particularly at lower temperatures like room temperature. massbank.eufishersci.ca Tertiary amines are commonly employed for this purpose. massbank.euwikipedia.orgwikipedia.orgfishersci.ca Their catalytic activity stems primarily from their ability to deprotonate the thiol group, thereby increasing the concentration of the highly reactive thiolate anion. wikipedia.orgfishersci.cafishersci.iewikipedia.orgfishersci.ca

Some nucleophilic tertiary amines can also initiate the curing process by directly attacking the epoxy ring, forming a zwitterionic intermediate. wikipedia.orgfishersci.ca This intermediate can then react with a thiol group through proton exchange, leading to the formation of a thiolate anion and a protonated amine species, both of which can participate in or catalyze further reaction steps. wikipedia.orgfishersci.ca The reaction is often observed to be autocatalytic, which is attributed to the formation of hydroxyl groups during the epoxy ring opening, as these hydroxyl groups can also act as proton donors and facilitate the reaction. wikipedia.orgwikipedia.orgfishersci.ca

Examples of tertiary amine catalysts used in thiol-epoxy systems include 2,4,6-tris(dimethylaminomethyl)phenol (B167129), 1-methylimidazole, and benzyldimethylamine. massbank.euwikipedia.org The basicity and concentration of the tertiary amine catalyst can influence the rate of the reaction and thus the processing and curing times. fishersci.ca

Kinetic Studies of this compound Curing Processes

Isothermal and Non-Isothermal Kinetic Modeling

The curing kinetics of amine-catalyzed thiol-epoxy systems can be investigated using both isothermal and non-isothermal methods, often employing techniques such as differential scanning calorimetry (DSC). Kinetic modeling is then applied to the experimental data to describe the reaction rate as a function of temperature, time, and reactant concentrations. wikipedia.orgfishersci.ca Mechanism-based kinetic models have been proposed to describe the curing process, taking into account factors such as initiation by the amine, propagation via thiolate addition, and the autocatalytic effect of hydroxyl groups. wikipedia.orgfishersci.ca These models can provide insights into the reaction mechanism and allow for the prediction of curing behavior under different conditions. wikipedia.orgfishersci.ca

Determination of Apparent Activation Energies

The apparent activation energy is a key parameter determined from kinetic studies, providing information about the temperature sensitivity of the curing reaction. This value represents the minimum energy required for the reaction to occur. For amine-catalyzed thiol-epoxy systems, the activation energy can be influenced by the specific type and concentration of the catalyst, as well as the nature of the thiol and epoxy components. While specific apparent activation energy values for the curing of this compound were not found in the immediate search results, such values are typically determined for thiol-epoxy systems through analysis of kinetic data obtained at different temperatures using methods like the Kissinger or Ozawa methods in non-isothermal DSC, or by analyzing isothermal rate data.

Influence of Initial Reactant Stoichiometry on Reaction Rate

Comparative curing speed tests illustrate the practical impact of formulation on the curing process. For instance, in a comparative example, the gelation time and tack-free time of this compound used as a curing agent with a bisphenol A-type epoxy resin and 2,4,6-tris(dimethylaminomethyl)phenol as catalyst were measured. massbank.eu

Curing AgentEpoxy Resin TypeCatalystCuring TemperatureGelation TimeTack-Free Time
This compound massbank.euBisphenol A-type massbank.eu2,4,6-tris(dimethylaminomethyl)phenol massbank.eu20°C massbank.euMeasured massbank.euMeasured massbank.eu
Polysulfide polymer massbank.euBisphenol A-type massbank.eu2,4,6-tris(dimethylaminomethyl)phenol massbank.eu20°C massbank.euMeasured massbank.euMeasured massbank.eu
Mixture (Polysulfide/Capcure)Bisphenol A-type massbank.eu2,4,6-tris(dimethylaminomethyl)phenol massbank.eu20°C massbank.euMeasured massbank.euMeasured massbank.eu

Note: Specific numerical values for gelation and tack-free times for this compound were mentioned as being measured in the source but were not explicitly provided in a format suitable for direct extraction into this table. The table above indicates that these measurements were performed for comparison. massbank.eu

Reaction Pathway Analysis in Multicomponent Systems

Competitive and Consecutive Reactions with this compound

This compound functions as a primary curing agent through the reaction of its mercaptan groups with epoxy groups, forming thioether linkages. wikipedia.org This nucleophilic attack opens the epoxy ring and facilitates the cross-linking of the polymer chains, leading to the hardened thermoset material. wikipedia.org

In multicomponent systems, this compound can be employed as the sole curing agent or in combination with other hardeners, such as amines, polyamides, and amidoamines. wikipedia.orgnih.govuni.lu When used alongside these co-curing agents, competitive and consecutive reactions involving the epoxy groups can occur. The mercaptan-epoxy reaction proceeds via a distinct mechanism compared to amine-epoxy reactions. The relative rates of these competing reactions are influenced by factors such as the concentration and reactivity of each curing agent, the specific epoxy resin structure, and the presence of catalysts.

Furthermore, this compound can act as an accelerator for other epoxy curing agents. wikipedia.orgnih.govuni.lu This suggests that while the primary curing involves the mercaptan-epoxy reaction, this compound or its reaction products may influence the reaction pathways or rates of co-curing agents, potentially through catalytic effects or participation in a sequence of reactions. The specific reaction pathways in such multicomponent systems are complex and depend on the precise formulation.

Auto-Catalytic Aspects of this compound Curing

The curing of epoxy resins with this compound is significantly influenced by the presence of catalysts. americanelements.com Tertiary amines, such as GPA-30, are noted as highly effective catalysts for this compound systems, enabling rapid gel times. americanelements.comspecialchem.com These catalysts accelerate the nucleophilic addition of mercaptan groups to epoxy rings.

While the curing process is catalyzed by external agents like tertiary amines, the provided information does not explicitly describe the this compound curing reaction as auto-catalytic, where a product of the mercaptan-epoxy reaction itself acts as a catalyst to accelerate the further reaction of the starting materials. The rapid cure characteristics are attributed to the inherent reactivity of the mercaptan groups and the efficiency of the co-Dcatalyst used in the formulation. americanelements.com

Impact of Environmental Factors on Reaction Mechanisms

Environmental conditions, particularly temperature and humidity, play a crucial role in the reaction kinetics and final properties of thermoset systems cured with this compound.

Effects of Temperature and Humidity on Curing

Temperature significantly impacts the rate of the curing reaction. Consistent with general chemical kinetics, higher temperatures typically lead to faster reaction rates and shorter cure times for epoxy systems. Conversely, lower temperatures slow down the curing process. This compound is specifically known for its ability to facilitate rapid curing even at low temperatures, a key performance characteristic. wikipedia.orguni.luamericanelements.comnih.govnih.gov Storage temperature recommendations for this compound are between 10°C and 30°C, as mercaptans can undergo yellowing at higher temperatures, with accelerated yellowing observed above 75°F (approximately 24°C). americanelements.com

Humidity can also influence the curing of epoxy systems. High humidity environments can potentially increase cure time and affect the surface appearance, sometimes leading to issues like blushing or a waxy/oily surface layer in certain epoxy chemistries, particularly those involving amine curing agents. fishersci.ptfishersci.com While the primary curing mechanism of this compound involves mercaptan-epoxy addition, and mercaptan-cured systems are often less susceptible to amine blush, the presence of co-curing amines or other formulation components can introduce sensitivity to humidity. General studies on epoxy curing indicate that relative humidity above certain thresholds (e.g., 60%) can significantly impede the curing process. fishersci.pt

Influence of Oxygen Inhibition on Surface Curing

Oxygen is a known inhibitor of free-radical polymerization, often leading to a tacky surface layer in systems cured via this mechanism, such as UV-cured acrylates. specialchem.comnih.govfishersci.co.uk However, the curing of epoxy resins with mercaptan-terminated hardeners like this compound proceeds primarily through a nucleophilic addition mechanism, which is not typically subject to the same type of oxygen inhibition as radical polymerization. wikipedia.org

Despite the difference in primary curing chemistry, oxygen can still have an influence on the system. It has been noted that iron contamination in conjunction with atmospheric oxygen may lead to skinning in some systems utilizing this compound. americanelements.com This suggests that while oxygen may not directly inhibit the mercaptan-epoxy addition, it can participate in side reactions, possibly catalyzed by impurities like iron, affecting the surface cure and appearance.

Typical Properties of CAPCURE® 3-800 americanelements.com

PropertyValueUnit
Color, Gardner1.0 max-
Moisture, Dean Stark0.3 maxWt %
Mercaptan Value3 minmeq/g
Viscosity (Brookfield) at 25 °C10,000 - 15,000cP
Density1.15g/cm³
pH3.0 - 5.0-
Chloride0.15 maxWt %

Advanced Spectroscopic and Analytical Characterization Methodologies for Capcure 3 800lc

In-Situ Spectroscopic Techniques for Curing Monitoring

Real-time monitoring of the curing process is crucial for understanding the reaction kinetics and optimizing process parameters. In-situ spectroscopic techniques are invaluable for this purpose as they allow for the continuous tracking of chemical changes within the reacting mixture without disturbing the system.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Conversion

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the curing of Capcure 3-800LC with epoxy resins by tracking the conversion of key functional groups. The curing reaction involves the nucleophilic addition of the thiol (-SH) groups of this compound to the epoxy rings of the resin. This reaction leads to the consumption of these functional groups and the formation of hydroxyl (-OH) groups and thioether linkages.

The progress of the cure can be quantitatively followed by monitoring the decrease in the absorbance of the bands corresponding to the thiol and epoxy groups and the increase in the absorbance of the hydroxyl band. core.ac.uknih.gov The characteristic infrared absorption band for the epoxy ring is typically observed around 915 cm⁻¹, which is attributed to the C-O deformation of the oxirane group. researchgate.netresearchgate.net The disappearance of this peak is a direct measure of the epoxy conversion. researchgate.net

A study on the decomposition products of Capcure 3-800 provides some insight into its constituent chemical groups, with notable absorptions at 2978 cm⁻¹ and 2937 cm⁻¹ (C-H stretching), 1732 cm⁻¹ (C=O stretching), and 1110 cm⁻¹ (C-O stretching). kpi.ua During the curing reaction, the formation of hydroxyl groups can be observed by the appearance and broadening of a band in the region of 3200-3600 cm⁻¹.

Functional GroupWavenumber (cm⁻¹)Change During Curing
Epoxy Ring (C-O deformation)~915Decrease
Thiol (S-H stretching)~2570Decrease
Hydroxyl (O-H stretching)~3200-3600Increase
Aromatic C=C (Reference)~1608No Change

This table provides representative wavenumber ranges for functional groups involved in the curing of mercaptan-based epoxy systems. Actual peak positions may vary slightly depending on the specific formulation and experimental conditions.

Raman Spectroscopy for Network Formation Analysis

Raman spectroscopy is a complementary technique to FTIR for monitoring the curing of thiol-epoxy systems like those involving this compound. jasco-global.com It is particularly advantageous for in-situ monitoring due to its ability to use fiber optics for remote sampling and its low sensitivity to water, which can be present in some formulations. osti.gov

The key spectral features monitored during the curing process are the disappearance of the thiol (-SH) stretching band and the epoxide ring breathing mode. The thiol group exhibits a characteristic Raman peak at approximately 2575 cm⁻¹. oceanoptics.comnaun.org The consumption of this peak directly correlates with the progress of the thiol-epoxy reaction. oceanoptics.com Simultaneously, the epoxide ring has a distinct breathing mode around 1254 cm⁻¹. jasco-global.comoceanoptics.comspectroscopyonline.com The decrease in the intensity of this peak provides a measure of the epoxy conversion. oceanoptics.com For quantitative analysis, the intensity of these reactive peaks is often normalized against a reference peak that does not change during the reaction, such as a C=C stretching vibration from an aromatic ring in the epoxy resin (e.g., around 1600 cm⁻¹). jasco-global.com

Vibrational ModeRaman Shift (cm⁻¹)Change During Curing
Thiol (S-H) Stretch~2575Decrease
Epoxide Ring Breathing~1254Decrease
Benzene Ring (Reference)~1600No Change
Resin Backbone Vibrations~1114, ~1186No Change

This interactive table shows typical Raman shifts for key functional groups in a thiol-epoxy curing system. The data is based on general findings for such systems and may vary for specific formulations. jasco-global.comoceanoptics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of both the uncured this compound and the final crosslinked network. It provides quantitative information about the concentration of specific functional groups and detailed insights into the molecular connectivity of the cured polymer.

Quantitative NMR for Thiol Content Determination

Quantitative ¹H NMR spectroscopy can be employed to determine the thiol content of this compound, which is a critical parameter for ensuring the correct stoichiometric ratio with the epoxy resin for optimal curing and final properties. While direct integration of the thiol proton (-SH) signal is possible, its chemical shift can be variable and the peak may be broad.

A more robust method involves the derivatization of the thiol groups with a reagent that introduces a new, distinct proton signal in a clear region of the NMR spectrum. For example, trichloroacetyl isocyanate (TAI) reacts quantitatively with thiol groups to form a derivative with an imidic proton signal at a chemical shift above 8 ppm, which can be accurately integrated for quantification. naun.org The number-average molecular weight and the concentration of thiol end-groups in polymers can be determined by comparing the integral of the end-group signal to that of the repeating monomer units. semanticscholar.org

MethodReagentCharacteristic ¹H NMR SignalChemical Shift (ppm)
Direct IntegrationNone-SH Variable (often 1.3 - 2.0 ppm)
DerivatizationTrichloroacetyl isocyanate (TAI)-NH- proton of the adduct> 8.0

This table outlines methods for the quantitative determination of thiol content in polymers using ¹H NMR spectroscopy.

Solid-State NMR for Cured Network Characterization

Solid-state NMR, particularly ¹³C Cross-Polarization/Magic-Angle Spinning (CP/MAS) NMR, is a powerful technique for characterizing the structure of the insoluble, crosslinked network formed after curing this compound with an epoxy resin. nih.gov This technique provides detailed information about the different carbon environments within the cured polymer, allowing for the identification of the components and the elucidation of the network structure. nih.govresearchgate.net

By analyzing the ¹³C NMR spectrum of the cured material, it is possible to identify the resonances corresponding to the carbon atoms in the original epoxy resin and the this compound, as well as the new chemical species formed during the curing reaction, such as the β-hydroxy thioether linkages. kpi.ua The disappearance of signals corresponding to the epoxy ring carbons and the appearance of new signals in the aliphatic region are indicative of the curing process. kpi.ua The chemical shifts of the carbon atoms in the polyether backbone of this compound can also be identified, providing information on the integrity of the curing agent within the final network.

Carbon EnvironmentApproximate ¹³C Chemical Shift (ppm)
Epoxy Ring Carbons45 - 55
Aromatic Carbons (from epoxy resin)110 - 160
Polyether Backbone Carbons60 - 80
Carbons adjacent to Thioether Linkage30 - 40
Carbons adjacent to Hydroxyl Group65 - 75

This table presents typical ¹³C chemical shift ranges for various carbon environments in a cured thiol-epoxy network. Specific values can vary based on the exact chemical structures and measurement conditions. nih.gov

Mass Spectrometry (MS) for Reaction Intermediates and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that can be used to identify reaction intermediates and byproducts in the curing of this compound with epoxy resins. Techniques such as Electrospray Ionization (ESI-MS) are particularly useful for detecting charged intermediates that may be present in catalytically cured systems. mdpi.com

Ion TypePotential m/zInformation Gained
Protonated this compound[M+H]⁺Confirmation of starting material
Protonated Epoxy Resin[M+H]⁺Confirmation of starting material
Thiol-Epoxy Adducts[M_thiol + M_epoxy + H]⁺Identification of initial reaction products
Reaction Intermediates (e.g., thiolate)[M-H]⁻Mechanistic insights

This table provides a conceptual overview of the types of ions that could be detected by mass spectrometry during the analysis of a this compound and epoxy resin reaction mixture.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligomer Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful "soft" ionization technique indispensable for the analysis of large, thermally fragile molecules like the oligomers present in this compound. umich.edu The fundamental principle of ESI-MS involves the generation of multiply charged ions from an analyte solution, which allows for the analysis of molecules with molecular weights that exceed the mass-to-charge (m/z) limit of the mass analyzer. umich.edu

Research Findings: In a typical analysis of a polymer system like this compound, ESI-MS can reveal the distribution of repeating monomer units. The mass difference between adjacent major peaks in the deconvoluted spectrum corresponds to the mass of the repeating monomer unit. This information is critical for confirming the polymer's primary structure and for identifying any potential impurities or side-products formed during synthesis.

Table 1: Hypothetical ESI-MS Data for Oligomer Distribution in this compound

Detected Peak (m/z)Charge State (z)Calculated Mass (Da)Inferred Number of Monomer Units (n)
850.52170010
935.52187011
1020.52204012
1105.52221013
1190.52238014

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. nih.govnih.gov In the context of this compound, GC-MS is primarily employed to detect and identify any residual volatile monomers, solvents, or byproducts that may be present in the raw material or generated during the curing process.

The methodology often involves headspace sampling, such as Headspace Solid-Phase Microextraction (HS-SPME), where volatile compounds from the sample are collected and pre-concentrated before injection into the GC system. nih.gov As the compounds travel through the GC column, they are separated based on their boiling points and affinity for the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which can be compared against spectral libraries, such as the National Institute of Standards and Technology (NIST) database, for positive identification. amazonaws.com

Research Findings: Analysis of the curing reaction of this compound with an epoxy resin might reveal the evolution of trace volatile byproducts. These could include low molecular weight sulfur compounds or degradation products resulting from high curing temperatures. Identifying these compounds is crucial for understanding the complete reaction mechanism and for quality control purposes.

Table 2: Potential Volatile Byproducts in this compound Analysis via GC-MS

Retention Time (min)Identified CompoundMethod of IdentificationPotential Origin
3.45TolueneNIST Library MatchResidual Solvent
5.12Carbon DisulfideNIST Library MatchSynthesis Byproduct
7.892-Mercaptoethanol (B42355)Standard ConfirmationImpurity/Degradation

Advanced Mass Spectrometry Techniques for Complex Polymer Systems

For highly complex polymer systems like this compound, which consists of a distribution of oligomers with varying chain lengths and potentially branched architectures, more advanced MS techniques are required for a comprehensive characterization. nih.govresearchgate.net These methods provide deeper insights into compositional complexity, primary structure, and architecture. nih.gov

Ion Mobility Mass Spectrometry (IMMS): This technique adds another dimension of separation to traditional MS. lcms.cz After ionization, ions are passed through a drift tube filled with a buffer gas. They are separated not only by their mass-to-charge ratio but also by their size and shape (collisional cross-section). This allows for the differentiation of isomers and conformers, which is particularly useful for distinguishing between linear and branched polymer architectures that might be present in this compound. lcms.cz

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) MS provide extremely high resolving power and mass accuracy. chromatographyonline.com This enables the unambiguous determination of elemental compositions for the oligomers and any modifications, providing a high degree of confidence in structural assignments.

Tandem Mass Spectrometry (MS/MS): In MS/MS, specific ions of interest from the initial MS scan are isolated, fragmented, and their fragments analyzed. nih.gov This process helps to elucidate the structure of the polymer backbone and identify the end-groups by analyzing the fragmentation patterns.

These advanced techniques, often coupled with liquid chromatography (LC-MS), are essential for a complete and detailed structural elucidation of complex polymeric materials. researchgate.netchromatographyonline.com

Calorimetric Techniques for Thermoset Reaction Thermodynamics

Differential Scanning Calorimetry (DSC) for Reaction Enthalpy and Kinetics

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. nih.govnih.gov For thermosetting systems involving this compound as a curing agent, DSC is invaluable for studying the cure reaction. The curing of this compound with an epoxy resin is an exothermic process, which appears as a distinct peak in the DSC thermogram. netzsch.com

The total reaction enthalpy (ΔH), which represents the total heat evolved during the curing process, is determined by integrating the area under the exothermic peak. nih.govnetzsch.com This value is critical for understanding the extent of the reaction and for process safety calculations.

Furthermore, DSC data can be used to determine the kinetics of the curing reaction. tainstruments.com By performing scans at multiple heating rates, the activation energy (Ea) can be calculated using methods like ASTM E-698. Isothermal DSC experiments, where the sample is held at a constant temperature, can be used to determine the reaction order (n) and the rate constant (k). tainstruments.com

Research Findings: DSC studies on this compound-epoxy systems allow for the creation of a detailed thermal profile of the curing process. The onset temperature of the exotherm indicates the temperature at which the reaction begins, while the peak temperature corresponds to the point of maximum reaction rate.

Table 3: Typical DSC Curing Profile for a this compound/Epoxy System

ParameterValueUnitDescription
Onset Temperature45.2°CTemperature at which curing begins.
Peak Exotherm Temperature68.5°CTemperature of maximum reaction rate.
Reaction Enthalpy (ΔH)320.5J/gTotal heat released during the cure.
Glass Transition (Tg) of Cured Product85.0°CPost-cure glass transition temperature.

Modulated DSC for Vitrification and Diffusion Control Analysis

Modulated Differential Scanning Calorimetry (MDSC) is an enhancement of conventional DSC that superimposes a sinusoidal temperature oscillation on the traditional linear heating ramp. labwrench.com This allows the total heat flow signal to be separated into two components: the reversing heat flow, which is related to changes in heat capacity (like the glass transition), and the non-reversing heat flow, associated with kinetic processes like curing or decomposition.

This separation is particularly useful for studying the cure of thermosets like this compound systems. As the curing reaction progresses, the molecular weight and cross-link density increase, leading to a rise in the glass transition temperature (Tg) of the material. vub.be If the cure is performed at a temperature below the final Tg of the fully cured system, the material's Tg will eventually reach the isothermal cure temperature. At this point, the material transitions from a liquid or rubbery state to a glassy state in a process called vitrification. researchgate.net

Vitrification dramatically reduces molecular mobility, causing the reaction to slow down and switch from being kinetically controlled to being diffusion controlled. MDSC can precisely identify the point of vitrification by observing the step change in the reversing heat capacity signal, even while the non-reversing exothermic cure signal is present. polymerinnovationblog.com This provides critical information for optimizing cure cycles, as it marks the point where further reaction becomes extremely slow. vub.be

Chromatographic Methods for Compositional Analysis

Chromatographic techniques are essential for separating the components of the complex oligomer mixture that comprises this compound.

Size Exclusion Chromatography (SEC): Also known as Gel Permeation Chromatography (GPC), SEC is the most common technique for determining the molecular weight distribution (MWD) of polymers. The method separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first, while smaller molecules elute later. By calibrating with standards of known molecular weight, SEC can provide values for the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC offers a higher resolution separation of oligomers. Different modes of HPLC can be employed:

Reverse-Phase HPLC (RP-HPLC): Separates molecules based on their polarity. While less common for broad polymer distributions, it can be effective for separating low molecular weight oligomers or analyzing additives.

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is effective for separating polar compounds and can serve as an alternative to normal-phase chromatography. researchgate.net For a functional polymer like this compound, HILIC could potentially separate oligomers based on the number of polar functional groups.

Often, these chromatographic techniques are coupled with advanced detectors, including mass spectrometers (LC-MS), to provide both separation and identification of the individual oligomeric species. researchgate.net

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is an essential technique for determining the molecular weight distribution of polymeric materials like this compound. wikipedia.orgshimadzu.com The method separates molecules based on their hydrodynamic volume in solution. wikipedia.org Larger molecules navigate through the porous gel matrix of the chromatography column more quickly, resulting in shorter retention times, while smaller molecules penetrate the pores more deeply and elute later. shimadzu.com This separation allows for the calculation of several key parameters that define the polymer's molecular weight characteristics.

Key parameters determined by GPC include the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. wikipedia.orgalfa-chemistry.com The Mw is particularly sensitive to higher molecular weight chains, while the Mn represents the statistical average molecular weight of all chains in the sample. alfa-chemistry.com The PDI is a measure of the breadth of the molecular weight distribution; a value of 1.0 indicates a monodisperse sample where all chains are of equal length, while higher values signify a broader distribution. alfa-chemistry.com For a polymer like this compound, a controlled and consistent molecular weight distribution is crucial for predictable curing kinetics and final material properties.

Research findings on analogous thiol-terminated polymers demonstrate that the molecular weight distribution is significantly influenced by the functionality of the thiol monomer and its concentration in the reaction mixture. nih.govnih.gov For instance, increasing the functionality of the thiol precursor (e.g., from a dithiol to a tetrathiol) tends to result in a higher weight-average molecular weight (Mw) in the final polymer. nih.govnih.gov This is attributed to the formation of a more complex and larger polymer backbone.

A typical GPC analysis of a mercaptan-terminated polymer would be conducted using a system equipped with a refractive index (RI) detector, which is sensitive to the concentration of the polymer eluting from the column. shimadzu.comnih.gov The system is calibrated using well-characterized polymer standards, such as polystyrene, to create a calibration curve that correlates retention time with molecular weight. wikipedia.org

Table 1: Representative GPC Data for Mercaptan-Terminated Polymers with Varying Thiol Functionality.
Sample IDThiol Precursor FunctionalityMn (g/mol)Mw (g/mol)PDI (Mw/Mn)Peak Retention Time (min)
Polymer Batch ADi-functional1,8003,9002.1722.5
Polymer Batch BTri-functional2,5006,5002.6020.8
Polymer Batch CTetra-functional3,1009,2002.9719.1

Liquid Chromatography (LC) for Precursor Purity and Adducts

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for assessing the purity of the final this compound product and for identifying and quantifying unreacted precursors or side-products (adducts). chromatographyonline.com Unlike GPC, which separates by size, HPLC typically separates molecules based on their polarity and chemical affinity for the stationary phase of the column, a technique known as reversed-phase chromatography. researchgate.net This allows for the separation of molecules with very similar molecular weights but different chemical structures.

The analysis of precursor purity is critical as the stoichiometry of the reactants significantly impacts the final polymer structure and performance. For a polymercaptan curing agent, key precursors could include multifunctional thiols and other monomers or oligomers. HPLC methods can be developed to separate and quantify each of these starting materials. For example, a reversed-phase HPLC method using a C18 column with a gradient elution (where the mobile phase composition is changed over time) can effectively resolve non-polar to moderately polar precursors. chromatographyonline.com Detection is often achieved using a UV-Vis detector if the precursors contain chromophores, or an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for compounds lacking a UV chromophore. nih.gov

Furthermore, LC is instrumental in detecting adducts, which are products of side reactions that can occur during polymerization. chromatographyonline.com These might include products from the reaction of a precursor with an impurity or the formation of undesired oligomeric species. When coupled with Mass Spectrometry (LC-MS), the technique becomes even more powerful, providing not only separation but also mass information that can be used to identify the chemical structure of unknown impurities and adducts. researchgate.netnih.gov The ability to detect and identify these species is vital for process optimization and quality control, ensuring the final product possesses the desired chemical composition and reactivity.

Table 2: Representative HPLC Purity Analysis of a this compound Batch.
Peak IDRetention Time (min)Identified CompoundArea %Purity Assessment
14.2Precursor 1 (e.g., Multifunctional Thiol)0.08Trace Residual
27.8Precursor 20.15Trace Residual
312.5This compound Polymer99.62Main Product
415.1Unknown Adduct0.15Trace Impurity

Computational Chemistry and Theoretical Modeling of Capcure 3 800lc Systems

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules and predict reaction pathways and energy barriers. In the context of thiol-epoxy systems, DFT calculations can elucidate the energetics of the curing reaction.

Transition State Analysis of Thiol-Epoxy Reactions

DFT calculations are employed to identify and characterize the transition states of the thiol-epoxy reaction. This analysis helps in understanding the energy profile of the reaction and determining the activation energy barrier. Studies on similar thiol-epoxy systems have utilized DFT to explore different reaction mechanisms, including radical-mediated and anionic pathways. researchgate.netnih.gov For instance, DFT calculations have been used to model the nucleophilic attack of a thiolate anion on an epoxy ring, a key step in the base-catalyzed thiol-epoxy reaction. upc.eduphotopolymer.it Analyzing the transition state structures provides details about the bond breaking and formation occurring during the reaction.

Prediction of Reactive Sites and Mechanisms

DFT can predict the most reactive sites on the thiol and epoxy molecules involved in the curing process. By calculating parameters such as partial charges and frontier molecular orbitals, researchers can understand the regioselectivity of the epoxy ring opening. researchgate.netnih.gov Computational studies have proposed and evaluated different reaction mechanisms for thiol-epoxy reactions, including autocatalytic behavior influenced by hydroxyl groups formed during curing. researchgate.netupc.eduupc.edu DFT calculations have also been used to compare the kinetics and energetics of thiol-epoxy reactions with other mechanisms, such as thiol-ene reactions, highlighting factors influencing reaction rates and potential for overlapping curing steps. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations of Curing Networks

Molecular Dynamics (MD) simulations are powerful tools for simulating the behavior of molecular systems over time. In the context of polymer curing, MD can model the formation of the crosslinked network and predict the resulting material properties. mdpi.comarxiv.orgresearchgate.net

Simulating Crosslink Formation and Network Evolution

MD simulations can track the process of crosslink formation as the thiol groups react with epoxy rings. These simulations model the movement and interaction of molecules, allowing researchers to observe the evolution of the polymer network structure. mdpi.comarxiv.orgresearchgate.netaip.orgresearchgate.net The simulations can account for factors such as the functionality of the monomers and the reaction conditions, which influence the final network architecture. aip.orgresearchgate.net By simulating the crosslinking process, MD can provide insights into the development of network density and the formation of interconnected polymer chains. mdpi.comresearchgate.netmdpi.com

Predicting Segmental Dynamics and Microstructure Development

MD simulations can provide information about the segmental dynamics of the polymer chains within the developing network. This includes studying the mobility of different parts of the polymer structure as crosslinking progresses. mdpi.com Furthermore, MD can help in understanding the development of the material's microstructure, such as the distribution of crosslinks and the formation of heterogeneous regions. mdpi.com Properties like radial distribution functions and root mean square displacement can be calculated from MD simulations to analyze the structural characteristics and chain mobility in the crosslinked network. mdpi.com

Role of Capcure 3 800lc in Advanced Material Design and Engineering Research

Formulation Science and Interfacial Chemistry

The efficacy of Capcure 3-800LC in creating advanced materials is deeply rooted in meticulous formulation science and the resulting interfacial chemistry.

Compatibility with Diverse Epoxy Resin Chemistries

A key attribute of this compound is its demonstrated compatibility with a wide array of epoxy resins fishersci.cawikipedia.org. This compatibility is crucial for formulators seeking to achieve specific material properties. Beyond reacting directly with epoxy resins, this compound can also serve as an accelerator or be used in conjunction with other classes of epoxy curing agents, including polyamides and amidoamines fishersci.caamericanelements.comfishersci.ca. This broad compatibility profile provides significant flexibility in developing tailored epoxy formulations for a variety of end-use applications fishersci.ca.

Adhesion Mechanisms at Substrate Interfaces

When incorporated into epoxy adhesive formulations, this compound contributes to the formation of a robust polymer network that facilitates adhesion to diverse substrates. The mechanisms governing adhesion in such systems are multifaceted, typically involving chemical bonding, mechanical interlocking, diffusion, and electrostatic interactions wikipedia.org. Chemical adhesion, often considered the most potent mechanism, arises from the formation of direct molecular bonds between the functional groups of the cured epoxy matrix (formed by the reaction between the epoxy resin and this compound) and the atoms or molecules present on the substrate surface wikipedia.org. Mechanical interlocking occurs as the low-viscosity adhesive penetrates surface irregularities and pores before curing, creating a physical anchor wikipedia.org. While general principles of adhesion in epoxy systems are well-understood, specific detailed research investigating the precise contribution and interplay of these mechanisms at various interfaces when using this compound as the curing agent is not extensively documented in the available literature. Nevertheless, the fundamental reaction between the mercaptan groups of this compound and the epoxy rings leads to a highly crosslinked thermoset structure that is essential for developing strong and durable adhesive bonds wikipedia.org.

Network Structure and Crosslinking Density Investigations

The macroscopic performance characteristics of thermoset polymers cured with this compound are intimately linked to the microscopic network structure and the resulting crosslinking density.

Control of Network Architecture through this compound Content

Topological Defects in this compound Cured Systems

Specific research focusing on the nature and impact of topological defects within polymer networks cured with this compound was not identified in the analyzed literature. While topological defects are a concept explored in various fields of physics and materials science wikipedia.orgnih.gov, their detailed investigation within the context of polymer networks formed by mercaptan-epoxy reactions, specifically with this compound, requires further dedicated research.

Research on Mechanical Response of this compound-based Networks (Focus on fundamental mechanisms)

Viscoelastic Behavior and Network Relaxation

Information specifically detailing research findings on the viscoelastic behavior and network relaxation of systems cured solely with this compound was not available in the consulted sources. Studies on the viscoelastic properties of epoxy systems often focus on the effects of different curing agents and formulations, but direct research centered on the unique contributions of this compound to these specific material characteristics was not identified.

Toughening Mechanisms in Modified this compound Composites

Research into modified this compound composites suggests enhancements in mechanical properties, including improved resistance to impact and cracking fishersci.com. While detailed studies elucidating the specific toughening mechanisms at play within composites utilizing a this compound matrix were not extensively described in the provided materials, the use of modifiers such as polysulfide adducts in epoxy adhesive compositions incorporating mercapto curatives like Capcure 3-800 has demonstrated an improved balance of properties, including high T-peel and lap shear values uni.lu. These improvements imply enhanced toughness, potentially through mechanisms influenced by the modifier's interaction within the cured network. General toughening mechanisms in composites can involve aspects like crack deflection, branching, and blunting, as well as particle pull-out in reinforced systems mpg.detedpella.com. However, the precise mechanisms specifically enhanced or introduced by this compound and its modifiers in composite formulations require further dedicated investigation.

Development of High-Performance Coatings and Adhesives Research

This compound is frequently employed in the development of high-performance coatings and adhesives, largely due to its advantageous curing properties wikipedia.orgfishersci.comamericanelements.comfishersci.com.

Fundamental Studies on Thin Film Curing and Properties

A key characteristic highlighted in the research is the capability of this compound to facilitate rapid curing in thin films fishersci.ptnih.govnih.govuni.lucharchem.orguni.luamericanelements.comfishersci.comfishersci.caechemportal.org. This rapid cure rate at low temperatures and in thin applications is a significant advantage for coatings and adhesives fishersci.ptnih.govuni.lucharchem.orguni.luamericanelements.comfishersci.caechemportal.org. For instance, thin film gel times of less than 30 minutes have been reported in adhesive compositions utilizing mercapto curatives uni.lu. While the practical benefits and performance in thin films are acknowledged, detailed fundamental studies specifically investigating the curing kinetics, morphology, and resulting properties unique to this compound in thin film applications were not extensively present in the search results. The reported performance indicates its suitability for applications requiring fast setting and reliable cure in minimal thicknesses nih.govuni.luamericanelements.comfishersci.com.

Research into Accelerated Cure Systems for Industrial Processes

The use of this compound is central to the development of accelerated cure systems vital for various industrial processes nih.govuni.lucharchem.orgfishersci.comamericanelements.comfishersci.com. Its inherent rapid curing ability allows for faster processing times, increasing throughput and efficiency in manufacturing environments nih.govcharchem.orgfishersci.com. This compound functions effectively as a standalone curing agent for epoxy resins or as an accelerator for other commonly used hardeners like amines, polyamides, and amidoamines nih.govnih.govuni.lucharchem.orgfishersci.comuni.lu. The incorporation of specific catalysts, such as GPA-30 tertiary amine, can further dramatically reduce gel times, in some cases to as short as 4 minutes, enabling very rapid setting of epoxy systems even at low temperatures uni.lu. This accelerated curing capability is particularly beneficial in industrial applications such as road marker adhesives and general industrial bonding, where quick return to service or rapid assembly is required nih.govuni.luamericanelements.comfishersci.com.

Applications in Novel Polymer Composites Research

This compound is noted for its application in composite materials wikipedia.org.

Nanocomposite Formation with this compound Matrix

Specific research detailing the formation of nanocomposites utilizing this compound as the primary matrix material was not found within the scope of the conducted searches. While the use of nanocomposites for enhancing material properties is a significant area of research europa.eu, and this compound is used in composites generally wikipedia.org, information on studies focused on synthesizing or characterizing nanocomposites specifically based on a this compound matrix was not available in the provided search results.

Chemical Degradation Pathways and Stability Research of Capcure 3 800lc Derived Materials

Hydrolytic Degradation Mechanisms of Thiol-Epoxy Networks

Hydrolytic degradation in thiol-epoxy networks primarily involves the cleavage of the covalent bonds formed during the curing process: the thioether linkages and the β-hydroxy ether linkages. fishersci.ptfishersci.cacenmed.com The presence of moisture can facilitate these reactions, leading to the breakdown of the polymer network structure.

The thiol-epoxy reaction, typically base-catalyzed, results in the nucleophilic attack of a thiolate anion on the epoxy ring, forming a β-hydroxy thioether linkage. fishersci.ptfishersci.cacenmed.com

Thiol-Epoxy Curing Reaction:

R-SH + Base <=> R-S⁻ + Base-H⁺ R-S⁻ + Epoxy-R' -> R-S-R'-O⁻ R-S-R'-O⁻ + R-SH -> R-S-R'-OH + R-S⁻

In the presence of water, the reverse reaction (hydrolysis) can occur, although the susceptibility of the thioether and β-hydroxy ether bonds to hydrolysis depends on factors such as temperature, pH, and the specific chemical structure of the polymer network. Ester linkages, if present in the epoxy monomer or curing agent structure, can be particularly prone to hydrolysis, accelerating the degradation process in some epoxy systems. nih.gov While specific hydrolytic degradation data for Capcure 3-800LC derived networks were not detailed in the search results, the general mechanisms observed in thiol-epoxy systems are relevant to understanding potential degradation pathways.

Oxidative Degradation Chemistry and Pathways

Oxidative degradation of polymer networks can occur through various mechanisms, often initiated by exposure to oxygen, heat, or UV radiation. For thiol-epoxy systems, potential sites for oxidative attack include the thioether linkages and the carbon backbone of the polymer. The sulfur atoms in thioether linkages can be oxidized to sulfoxides and sulfones.

General oxidative degradation processes in polymers can involve radical formation and propagation, leading to chain scission and deterioration of mechanical properties. While this compound is described as highly resistant to chemicals smolecule.com, which might suggest some inherent resistance to certain oxidative environments, specific oxidative degradation pathways and detailed chemistry for this compound derived materials were not extensively described in the available search results. Studies on the oxidation of sulfur-containing amino acids like cysteine and methionine in proteins provide analogous examples of sulfur oxidation charchem.orgfishersci.com, but these are not directly transferable to the complex polymer network of cured this compound.

Thermal Degradation Studies of this compound Systems

Thermal degradation of polymer networks, including those formed with this compound, involves the breakdown of the polymer chains at elevated temperatures. The thermal stability of the cured material is influenced by the strength of the covalent bonds within the network.

One study involving TG/FT-IR analysis of CAPCURE 3-800 decomposition products identified the presence of HO, C-H, CO, C=O, and C-O groups massbank.eu. These findings indicate that upon heating, the polymer network undergoes thermal decomposition, releasing volatile products containing hydroxyl, aliphatic, carbonyl, and ether functional groups. massbank.eu This suggests the cleavage of C-S, C-O, and C-C bonds within the polymer structure during thermal breakdown.

Pyrolysis Mechanisms and Volatile Product Analysis

Pyrolysis is a specific type of thermal degradation that occurs in the absence of oxygen, typically at high temperatures, leading to the formation of smaller volatile molecules. Based on the TG/FT-IR analysis of CAPCURE 3-800 massbank.eu, the volatile products detected (HO, C-H, CO, C=O, C-O) are indicative of complex fragmentation pathways during pyrolysis. The presence of HO suggests the scission of C-O or S-H bonds (though S-H bonds are primarily reacted during curing). C-H fragments are indicative of the breakdown of the hydrocarbon backbone. CO and C=O likely arise from the decomposition of ester linkages (if present from the propoxylated pentaerythritol (B129877) derivative) or other oxygen-containing functionalities. C-O fragments further support the cleavage of ether or ester bonds. massbank.eu

While a detailed, step-by-step pyrolysis mechanism for this compound was not available, the identified volatile products provide insight into the types of bond scission occurring at elevated temperatures.

Kinetic Modeling of Thermal Decomposition

Kinetic modeling is a valuable tool for understanding the rates and mechanisms of thermal decomposition processes. It involves analyzing thermogravimetric analysis (TGA) data obtained at different heating rates to determine kinetic parameters such as activation energy and pre-exponential factor. specialchem.comwikipedia.orgereztech.comfishersci.ca These parameters can be used to predict the long-term thermal stability of a material at various temperatures. While kinetic modeling is a standard approach in polymer degradation studies specialchem.comwikipedia.orgereztech.comfishersci.ca, specific kinetic models or parameters for the thermal decomposition of cured this compound systems were not found in the public domain search results.

Influence of Environmental Factors on Long-Term Chemical Stability

The long-term chemical stability of materials derived from this compound is significantly influenced by environmental factors. This compound is reported to provide superior performance in harsh environments and exhibit high resistance to moisture and chemicals. smolecule.com However, exposure to a combination of factors such as elevated temperature, high humidity, UV radiation, and aggressive chemicals can accelerate degradation processes.

Strategies for Enhancing Chemical Stability of this compound Networks

Enhancing the chemical stability of polymer networks, including those derived from this compound, can be achieved through various strategies. These strategies often focus on modifying the network structure or incorporating stabilizing additives.

General approaches for improving the stability of thiol-epoxy or epoxy networks include:

Structural Modification: Altering the chemical structure of the epoxy resin or curing agent to introduce more stable linkages or reduce the concentration of susceptible groups. For instance, using epoxy monomers or thiols with more rigid or hydrolytically stable backbones.

Increasing Crosslink Density: A higher crosslink density can restrict molecular mobility and diffusion of small molecules (like water or chemicals) into the network, thereby reducing degradation rates.

Incorporation of Stabilizers: Adding antioxidants, UV stabilizers, or hydrolysis inhibitors to the formulation can protect the polymer network from specific degradation mechanisms.

Using Latent Curing Agents or Catalysts: Employing systems where the catalyst is released or activated under specific conditions can allow for better control over the curing process and potentially lead to more uniform and stable networks. wikipedia.org

Developing Hybrid Networks: Combining thiol-epoxy chemistry with other polymerization mechanisms (e.g., thiol-ene) can yield networks with tailored properties, potentially including enhanced stability.

While these are general strategies applicable to polymer networks, specific research detailing the optimization of chemical stability specifically for this compound networks through these methods was not prominently featured in the public search results. The inherent resistance of this compound to moisture and chemicals suggests that its specific chemical composition and the network structure it forms already contribute significantly to the stability of derived materials. smolecule.com

Environmental and Sustainability Aspects in Capcure 3 800lc Chemistry Research

Green Chemistry Principles in Capcure 3-800LC Synthesis and Application

Based on the available search results, specific details regarding the application of green chemistry principles in the synthesis of this compound were not identified. The synthesis involves reactions starting with pentaerythritol (B129877), propoxylated derivatives, and their reaction with 1-chloro-2,3-epoxypropane and hydrogen sulfide (B99878) to create the mercaptan-terminated structure. smolecule.com Without detailed synthetic pathways and associated data, a comprehensive evaluation of the atom economy, the use of environmentally benign solvents, or waste generation in the synthesis process of this compound cannot be provided from the conducted searches. Similarly, while its application involves curing epoxy resins, specific research on minimizing environmental impact during the curing process using this compound, beyond general good practices in chemical handling, was not found.

Atom Economy and Reaction Efficiency in Curing Processes

The curing mechanism of this compound with epoxy resins involves the addition of the mercaptan group across the epoxy ring, forming a thioether linkage. smolecule.com This is an addition reaction, which generally has a higher theoretical atom economy compared to substitution or elimination reactions, as ideally all atoms of the reactants are incorporated into the product. However, the actual atom economy and reaction efficiency in practical curing processes involving this compound would depend on factors such as side reactions, the stoichiometry of the reactants, and the completeness of the curing reaction. Detailed studies or data providing specific atom economy calculations or experimental reaction efficiencies for this compound curing systems were not found in the conducted searches.

Life Cycle Assessment (LCA) from a Chemical Perspective

A comprehensive life cycle assessment (LCA) from a purely chemical perspective for this compound, covering its synthesis, use in curing applications, and end-of-life, was not found in the available search results. While some general hazard information is available, such as being harmful to aquatic life with long lasting effects hiscoinc.com and precautionary statements like avoiding release to the environment hiscoinc.com, this does not constitute a full chemical LCA. A complete chemical LCA would require detailed data on energy consumption, raw material sourcing, emissions, and waste generation at each stage of the compound's life cycle, which was not accessible through the conducted searches focusing solely on this compound.

Development of Recyclable or Reprocessable this compound Systems (Chemical aspects)

Research specifically focused on the chemical aspects of developing recyclable or reprocessable systems utilizing this compound cured materials was not found in the conducted searches. Thermoset polymers, formed by the extensive cross-linking facilitated by curing agents like this compound, are generally challenging to recycle chemically due to their stable, cross-linked network structure. Chemical recycling methods for thermosets typically involve breaking these cross-links or degrading the polymer backbone. While general research exists on the chemical recycling of epoxy resins, specific studies detailing methods applicable to systems cured with this compound, or the development of this compound systems designed for reprocessability through reversible chemical interactions, were not identified in the available information.

Future Research Directions and Emerging Opportunities for Capcure 3 800lc

Integration with Advanced Manufacturing Technologies (e.g., 3D Printing)

The rapid curing speed and low-temperature curing capability of mercaptan-based curing agents like Capcure 3-800LC are highly advantageous for advanced manufacturing processes such as 3D printing. specialchem.comhiscoinc.comatomadhesives.comatomadhesives.com 3D printing technologies, including stereolithography (SLA) and digital light processing (DLP), rely on the rapid polymerization of liquid resins upon exposure to light or other stimuli to build structures layer by layer. formlabs.comameralabs.com Thiol-ene and thiol-epoxy systems are actively being researched for their suitability in 3D printing due to their fast reaction kinetics, low volume shrinkage upon curing, and the ability to achieve well-defined network structures. mdpi.comdiva-portal.orgnih.gov

Future research could focus on formulating this compound into photocurable resin systems for 3D printing. This would involve combining the mercaptan-terminated polymer with suitable ene or epoxy monomers and photoinitiators. The goal would be to leverage the inherent speed of the thiol-epoxy reaction facilitated by this compound to achieve faster print speeds and potentially improve the resolution and mechanical properties of 3D-printed parts. mdpi.comdiva-portal.orgnih.gov Research findings on thiol-ene/thiol-epoxy hybrid networks demonstrate the potential for tailoring polymerization kinetics and achieving highly crosslinked polymers with reduced shrinkage stress, which is critical for 3D printing applications to minimize warping and distortion. nih.govresearchgate.net

Data from studies on similar thiol-epoxy systems in 3D printing highlight the importance of monomer ratios, photoinitiator concentration, and light exposure conditions in controlling cure speed and material properties. While specific data for this compound in 3D printing is not available in the provided search results, the general principles and findings from related thiol-epoxy research provide a strong basis for future investigation. For instance, studies have shown that combinations of UV and thermal curing in thiol-ene/thiol-epoxy systems can enhance thermal and mechanical properties, suggesting dual-curing approaches could be explored with this compound formulations for 3D printing. mdpi.com

Multi-Stimuli Curable Systems Utilizing this compound

This compound is primarily a thermal curing agent for epoxy resins, often used in combination with amine catalysts to achieve rapid cure. specialchem.comhiscoinc.comatomadhesives.comatomadhesives.com However, the development of multi-stimuli curable systems offers enhanced control over the curing process and allows for the creation of complex structures and properties. Future research could explore the integration of this compound into systems curable by multiple stimuli, such as UV light, heat, or even magnetic fields.

One approach could involve developing hybrid systems that combine the thermal curing of this compound with photopolymerization mechanisms. This would enable initial rapid curing using UV light for shape retention, followed by a complete thermal cure using this compound to achieve optimal mechanical properties. Research on thiol-ene/thiol-epoxy hybrid networks cured by a combination of radical and anionic initiation (e.g., UV and thermal) has shown the ability to tailor polymerization kinetics and material properties. nih.govresearchgate.net

Another direction could involve incorporating components that respond to magnetic fields or other external stimuli to initiate or accelerate the curing reaction involving this compound. This would require the design of novel initiator or catalyst systems compatible with the this compound chemistry. Research in this area would necessitate a thorough understanding of the interaction between the external stimulus and the chemical components of the system to achieve controlled and efficient curing.

Design of Next-Generation Thiol-Ene/Thiol-Epoxy Chemistries

This compound represents a specific type of mercaptan-terminated polymer used in thiol-epoxy reactions. specialchem.comsmolecule.comazelis.com Future research can focus on designing next-generation thiol-ene and thiol-epoxy chemistries that build upon the understanding gained from using compounds like this compound. This involves synthesizing novel thiol-functionalized polymers and monomers with tailored structures and properties to achieve specific performance characteristics in the cured network.

Research could explore variations in the polymer backbone structure of the mercaptan-terminated component, the number and placement of thiol groups, and the molecular weight to control factors such as viscosity, flexibility, and crosslink density of the final material. Similarly, designing novel ene or epoxy co-reactants that are specifically optimized for reaction with mercaptan-terminated polymers like this compound could lead to enhanced properties.

Detailed research findings on thiol-ene/thiol-epoxy hybrid networks highlight the impact of monomer composition on network development and mechanical properties. nih.govresearchgate.net Future work could leverage this understanding to design systems with improved toughness, thermal stability, chemical resistance, or adhesion tailored for specific applications. The synthesis and characterization of these new materials would be a key aspect of this research direction.

Fundamental Research on Structure-Property-Processing Relationships in Complex Networks

Understanding the fundamental relationships between the structure of the monomers and polymers, the processing conditions (curing method, temperature, time), and the final properties of the cured network is crucial for the rational design of high-performance materials. This compound, as a key component in thiol-epoxy systems, provides a platform for such fundamental research. specialchem.comsmolecule.comazelis.com

Future research should delve deeper into how the molecular structure of this compound and the chosen epoxy or ene co-reactant influence the network architecture formed during curing. This includes studying the crosslink density, the homogeneity of the network, and the presence of any unreacted functional groups. Techniques such as solid-state NMR, dynamic mechanical analysis (DMA), and atomic force microscopy (AFM) can provide valuable insights into the network structure and its correlation with macroscopic properties like mechanical strength, thermal transitions (e.g., glass transition temperature, Tg), and chemical resistance. mdpi.comnih.gov

Furthermore, research is needed to understand how processing parameters, such as curing temperature, time, catalyst concentration, and the presence of additives, affect the curing kinetics and the resulting network structure and properties. This fundamental understanding will enable the optimization of curing cycles for specific applications and the prediction of material performance based on formulation and processing conditions. Research on the evaluation and control of thiol-ene/thiol-epoxy hybrid networks demonstrates the importance of understanding kinetic analysis and how composition affects network development. nih.govresearchgate.net Such fundamental studies involving this compound will be essential for unlocking its full potential in advanced material applications.

Q & A

Basic Research Questions

Q. What is the role of Capcure 3-800LC in modulating polymer network morphology in polymer-dispersed liquid crystal (PDLC) systems?

  • Methodological Answer : this compound acts as a polymercaptan curing agent that influences crosslinking density. To study its role, prepare PDLC films with varying concentrations of this compound (e.g., 0–5 wt%) and characterize network morphology using SEM (as in Figure 2 of ). Track changes in liquid crystal (LC) domain size by measuring monomer consumption via FTIR or HPLC, ensuring proper calibration curves for quantification .

Q. How should researchers design experiments to investigate the impact of this compound on acrylate monomer polymerization kinetics?

  • Methodological Answer : Use differential scanning calorimetry (DSC) to monitor heat flow during photopolymerization. Control variables such as UV intensity, photoinitiator concentration, and this compound ratios (e.g., TMHA/BDDA = 4/1 as in ). Replicate experiments with triplicate samples and apply ANOVA to assess statistical significance. Report uncertainties (e.g., ±5% for LC domain size) to align with reproducibility standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported effects of this compound concentrations on LC domain size across studies?

  • Methodological Answer : Conduct meta-analyses of prior datasets (e.g., SEM images, monomer conversion rates) to identify confounding variables like UV exposure time or impurity levels. Use multivariate regression to isolate Capcure’s effect. For conflicting results, replicate experiments under standardized conditions (e.g., ISO 17025) and validate with independent techniques like X-ray scattering .

Q. What mechanistic hypotheses explain this compound’s influence on liquid crystal domain size during phase separation?

  • Methodological Answer : Hypothesize that this compound reduces acrylate monomer availability by accelerating thiol-ene click reactions, leading to larger LC domains. Test this via kinetic studies (e.g., real-time Raman spectroscopy) and compare with control samples lacking Capcure. Validate using molecular dynamics simulations to model crosslinking efficiency .

Q. How can researchers optimize this compound concentrations to balance mechanical stability and electro-optical performance in PDLC films?

  • Methodological Answer : Design a response surface methodology (RSM) experiment with Capcure concentration, UV dose, and monomer ratio as factors. Measure outcomes: (1) elastic modulus (via nanoindentation) and (2) switching voltage (via electro-optical testing). Use Pareto charts to identify dominant variables and derive optimal conditions .

Methodological & Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound-inclusive experiments?

  • Methodological Answer : Document all synthesis parameters (e.g., stirring speed, humidity) and raw material sources (e.g., LC purity ≥99%). Share detailed Supplementary Information (SI) files, including instrument calibration data and raw spectra, as per Beilstein Journal guidelines . Use plagiarism-check software to verify originality of data interpretations .

Q. How should researchers address incomplete polymerization data when this compound is used in high concentrations?

  • Methodological Answer : Suspend analysis if residual monomers exceed 5% (via GC-MS). Investigate alternative curing agents (e.g., trimethylolpropane tris(3-mercaptopropionate)) or adjust UV wavelength to enhance thiol-ene efficiency. Report negative results transparently to avoid publication bias .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects on PDLC properties?

  • Methodological Answer : Apply Tukey’s HSD test for post-hoc comparisons of LC domain sizes across Capcure concentrations. Use Pearson correlation to link monomer conversion rates with electro-optical response times. Visualize trends with box plots and 95% confidence intervals .

Q. How can researchers integrate this compound findings into broader studies on stimuli-responsive materials?

  • Methodological Answer : Perform systematic literature reviews using tools like SciFinder or Reaxys to map Capcure’s applications beyond PDLCs (e.g., self-healing polymers). Cross-reference with patents to identify novel research gaps. Cite primary sources rigorously to avoid misrepresentation .

Tables for Reference

Table 1 : Key Experimental Parameters for this compound Studies (Adapted from )

ParameterRange/ValueMeasurement Technique
Capcure Concentration0–5 wt%Gravimetric analysis
LC Domain Size1–10 µmSEM
Monomer Conversion70–95%FTIR/HPLC

Table 2 : Common Pitfalls and Solutions in this compound Research

PitfallSolution
Inconsistent LC domain sizesStandardize UV curing conditions
Unreported residual monomersInclude GC-MS data in SI
Overgeneralized conclusionsUse multivariate statistical models

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